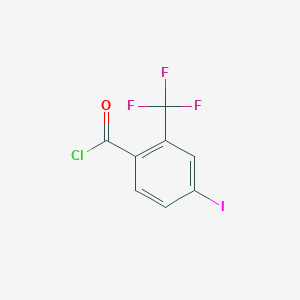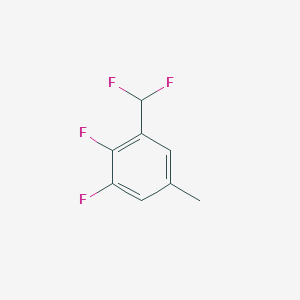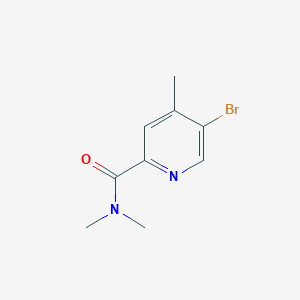
Éster de pinacol del ácido 5-(metoxicarbonil)naftaleno-1-borónico
Descripción general
Descripción
5-(Methoxycarbonyl)naphthalene-1-boronic acid pinacol ester is an organoboron compound that is widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is characterized by the presence of a boronic acid ester group attached to a naphthalene ring, which is further functionalized with a methoxycarbonyl group. The molecular formula of this compound is C18H21BO4, and it has a molecular weight of 312.17 g/mol .
Aplicaciones Científicas De Investigación
5-(Methoxycarbonyl)naphthalene-1-boronic acid pinacol ester has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceuticals and bioactive compounds.
Material Science: Used in the synthesis of polymers and advanced materials.
Chemical Biology: Utilized in the study of biological pathways and molecular interactions.
Mecanismo De Acción
Target of Action
The primary target of 5-(Methoxycarbonyl)naphthalene-1-boronic acid pinacol ester is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound participates in the SM coupling reaction, which involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In transmetalation, the compound, which is a formally nucleophilic organic group, is transferred from boron to palladium .
Biochemical Pathways
The compound is involved in the SM coupling reaction, which is a key biochemical pathway in organic synthesis . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It’s known that the compound is relatively stable, readily prepared, and generally environmentally benign .
Result of Action
The result of the compound’s action is the formation of a new carbon–carbon bond via the SM coupling reaction . This reaction is exceptionally mild and functional group tolerant, making the compound a valuable building block in organic synthesis .
Action Environment
The rate of the reaction involving the compound can be influenced by environmental factors such as pH . For instance, the rate of the reaction is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability can be influenced by the environmental conditions in which it is used .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methoxycarbonyl)naphthalene-1-boronic acid pinacol ester typically involves the reaction of 5-bromo-1-naphthoic acid with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of 5-(Methoxycarbonyl)naphthalene-1-boronic acid pinacol ester follows a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The purification of the product is typically achieved through recrystallization or column chromatography .
Análisis De Reacciones Químicas
Types of Reactions
5-(Methoxycarbonyl)naphthalene-1-boronic acid pinacol ester undergoes various types of chemical reactions, including:
Suzuki–Miyaura Coupling: This is the most common reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic solvent or an acid.
Oxidation: The boronic ester group can be oxidized to form the corresponding alcohol or ketone.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used in oxidation reactions.
Major Products Formed
Biaryl Compounds: Formed in Suzuki–Miyaura coupling reactions.
Alcohols and Ketones: Formed in oxidation reactions.
Hydrocarbons: Formed in protodeboronation reactions.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid Pinacol Ester: Similar in structure but lacks the naphthalene ring.
4-Methoxycarbonylphenylboronic Acid Pinacol Ester: Similar but with a phenyl ring instead of a naphthalene ring.
Uniqueness
5-(Methoxycarbonyl)naphthalene-1-boronic acid pinacol ester is unique due to its naphthalene ring, which provides additional stability and electronic properties compared to phenylboronic acid derivatives. This makes it particularly useful in the synthesis of polyaromatic compounds and materials with specific electronic properties .
Propiedades
IUPAC Name |
methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BO4/c1-17(2)18(3,4)23-19(22-17)15-11-7-8-12-13(15)9-6-10-14(12)16(20)21-5/h6-11H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMCCBODBDDLOIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=CC=C(C3=CC=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 3-((((benzyloxy)carbonyl)amino)methyl)-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B1460242.png)
![N-[(4-fluorophenyl)methyl]-4-methyl-2-(4-methylpiperazin-1-yl)pentanamide](/img/structure/B1460243.png)
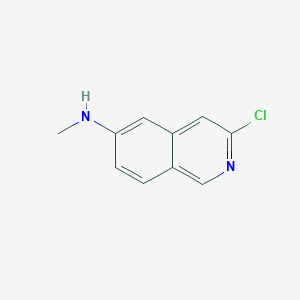
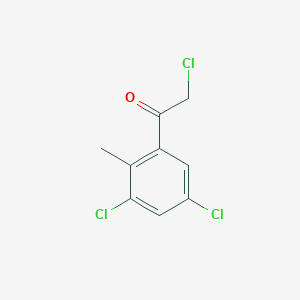
![2-{1H-pyrrolo[2,3-c]pyridin-3-yl}ethan-1-amine hydrochloride](/img/structure/B1460248.png)
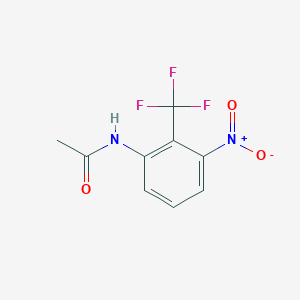
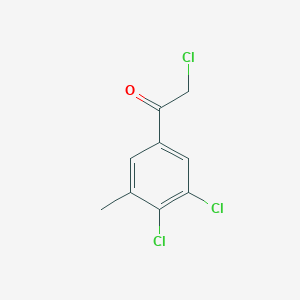
![1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole dihydrochloride](/img/structure/B1460251.png)
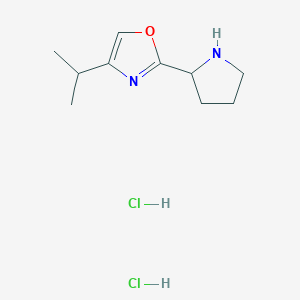
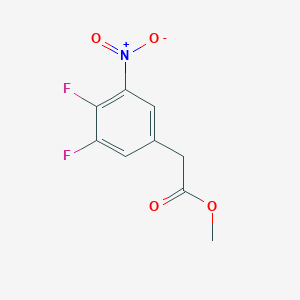
![[2-Fluoro-(4-difluoromethoxy)phenyl]-methanesulfonyl chloride](/img/structure/B1460260.png)
